Mannuronic acid

Übersicht

Beschreibung

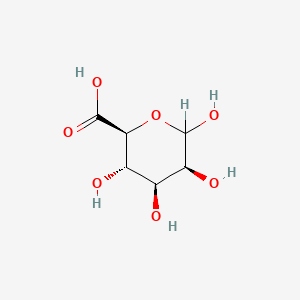

D-Mannuronsäure: ist eine Uronssäure-Monosaccharid, die von Mannose abgeleitet ist. Sie ist ein wichtiger Bestandteil der Alginsäure, einem Polysaccharid, das vorwiegend in Braunalgen vorkommt. Diese Verbindung wird auch in einige bakterielle Kapselpolysaccharide integriert . D-Mannuronsäure spielt aufgrund ihrer einzigartigen chemischen Eigenschaften eine bedeutende Rolle in verschiedenen biologischen und industriellen Prozessen.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

D-Mannuronsäure kann durch Oxidation von D-Mannose synthetisiert werden. Der Prozess beinhaltet typischerweise die Verwendung starker Oxidationsmittel wie Salpetersäure oder Bromwasser. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die selektive Oxidation der primären Alkoholgruppe in Mannose zu einer Carbonsäuregruppe sicherzustellen und so D-Mannuronsäure zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von D-Mannuronsäure erfolgt häufig durch Extraktion aus Braunalgen, wo sie als Bestandteil der Alginsäure vorhanden ist. Der Extraktionsprozess umfasst die folgenden Schritte:

Ernte und Trocknung: Braunalgen werden geerntet und getrocknet, um den Feuchtigkeitsgehalt zu reduzieren.

Extraktion: Die getrockneten Algen werden mit einer alkalischen Lösung behandelt, um Alginsäure zu extrahieren.

Reinigung: Die Alginsäure wird dann durch Fällungs- und Filtrationsverfahren gereinigt.

Hydrolyse: Die gereinigte Alginsäure wird hydrolysiert, um D-Mannuronsäure und L-Guluronsäure freizusetzen.

Chemische Reaktionsanalyse

Arten von Reaktionen

D-Mannuronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann D-Mannuronsäure in andere Uronssäuren umwandeln.

Reduktion: Reduktionsreaktionen können D-Mannuronsäure wieder in D-Mannose umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung von Estern oder Ethern führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Salpetersäure, Bromwasser.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Acylchloride, Alkylhalogenide.

Hauptprodukte

Oxidation: Produziert andere Uronssäuren.

Reduktion: Produziert D-Mannose.

Substitution: Produziert Ester oder Ether von D-Mannuronsäure.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird D-Mannuronsäure als Baustein für die Synthese verschiedener komplexer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Bildung vielfältiger chemischer Derivate.

Biologie

D-Mannuronsäure ist ein Bestandteil bakterieller Kapselpolysaccharide, die eine entscheidende Rolle bei der bakteriellen Virulenz und der Immunabwehr spielen. Sie ist auch an der Bildung von Biofilmen beteiligt.

Medizin

In der Medizin werden D-Mannuronsäure-Derivate wegen ihrer potenziellen entzündungshemmenden und immunmodulatorischen Eigenschaften untersucht. Sie werden auch wegen ihrer Rolle in Arzneimittel-Abgabesystemen aufgrund ihrer Biokompatibilität und Bioabbaubarkeit untersucht.

Industrie

In der Industrie wird D-Mannuronsäure bei der Herstellung von Alginaten verwendet, die in der Lebensmittel- und Pharmaindustrie als Verdickungsmittel, Stabilisatoren und Geliermittel eingesetzt werden .

Wirkmechanismus

Der Mechanismus, durch den D-Mannuronsäure ihre Wirkungen entfaltet, beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In bakteriellen Systemen trägt sie zur strukturellen Integrität der Kapselpolysaccharide bei und unterstützt so die Immunabwehr. Bei der Arzneimittel-Abgabe ermöglicht ihre biokompatible Natur die Bildung von Hydrogelen, die therapeutische Wirkstoffe auf kontrollierte Weise einschließen und freisetzen können.

Analyse Chemischer Reaktionen

Types of Reactions

D-Mannuronic Acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert D-Mannuronic Acid into other uronic acids.

Reduction: Reduction reactions can convert D-Mannuronic Acid back to D-mannose.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, bromine water.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

Oxidation: Produces other uronic acids.

Reduction: Produces D-mannose.

Substitution: Produces esters or ethers of D-Mannuronic Acid.

Wissenschaftliche Forschungsanwendungen

Tissue Engineering

Mannuronic acid is instrumental in the development of hydrogels for tissue engineering. A study demonstrated that high this compound content in alginate enhances the production of proteoglycans by human meniscal fibrochondrocytes in a three-dimensional hydrogel environment. This indicates its potential for improving cartilage repair strategies . The encapsulation of these cells in this compound-rich alginate spheres maintained their viability and promoted significant proteoglycan synthesis over time, suggesting a promising avenue for regenerative medicine.

Drug Delivery Systems

This compound plays a crucial role in formulating drug delivery systems. Its biocompatibility and ability to form gels make it an ideal candidate for controlled release applications. Research has shown that alginate-based systems can be tailored for targeted delivery, particularly in cancer therapy . The ability to modify the physicochemical properties of this compound-containing polymers allows for enhanced drug stability and release profiles.

Anti-inflammatory Properties

This compound has been studied as a novel non-steroidal anti-inflammatory drug (NSAID). A clinical trial involving patients with rheumatoid arthritis showed that β-d-mannuronic acid (M2000) significantly reduced inflammatory markers and modulated gene expression related to immune response . The results indicated that M2000 could effectively manage chronic inflammation, showcasing its therapeutic potential.

Immunomodulatory Effects

In addition to its anti-inflammatory properties, this compound exhibits immunomodulatory effects. A study highlighted its ability to upregulate suppressor of cytokine signaling genes while downregulating pro-inflammatory microRNAs in rheumatoid arthritis patients . This dual action positions this compound as a candidate for treating autoimmune disorders.

Comparative Data Table

The following table summarizes key findings from studies on the applications of this compound:

Case Study 1: Cartilage Repair

In a controlled study, alginate spheres containing high this compound were implanted into meniscal defects in vitro. The spheres maintained proximity to the meniscal tissue and promoted cell proliferation and proteoglycan synthesis, indicating their potential for clinical applications in cartilage repair .

Case Study 2: Rheumatoid Arthritis Treatment

A clinical trial with 12 patients demonstrated that M2000 not only improved clinical symptoms but also altered gene expression related to inflammation and immunity. The results suggest that this compound-based therapies could provide a new approach to managing chronic inflammatory diseases .

Wirkmechanismus

The mechanism by which D-Mannuronic Acid exerts its effects involves its interaction with specific molecular targets and pathways. In bacterial systems, it contributes to the structural integrity of the capsular polysaccharides, aiding in immune evasion. In drug delivery, its biocompatible nature allows it to form hydrogels that can encapsulate and release therapeutic agents in a controlled manner.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Guluronsäure: Ein weiterer Bestandteil der Alginsäure, der sich in der Konfiguration der Hydroxylgruppen unterscheidet.

Glucuronsäure: Eine ähnliche Uronssäure, die von Glucose abgeleitet ist.

Galakturonsäure: Von Galactose abgeleitet, häufig in Pektin gefunden.

Einzigartigkeit

D-Mannuronsäure ist aufgrund ihrer spezifischen Konfiguration und ihrer Rolle in der Struktur der Alginsäure einzigartig. Im Gegensatz zu Glucuronsäure und Galakturonsäure, die häufiger in terrestrischen Pflanzen vorkommen, wird D-Mannuronsäure überwiegend in Meeresalgen gefunden, was ihr einzigartige Eigenschaften und Anwendungen verleiht .

Eigenschaften

CAS-Nummer |

6906-37-2 |

|---|---|

Molekularformel |

C6H10O7 |

Molekulargewicht |

194.14 g/mol |

IUPAC-Name |

(2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6?/m0/s1 |

InChI-Schlüssel |

AEMOLEFTQBMNLQ-VANFPWTGSA-N |

SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

Isomerische SMILES |

[C@@H]1([C@@H]([C@H](OC([C@H]1O)O)C(=O)O)O)O |

Kanonische SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

eta-D-mannuronic acid M2000 mannuronic acid mannuronic acid mannuronic acid, (beta-D)-isomer mannuronic acid, (D)-isomer mannuronic acid, (L)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.